

Unveiling the Anticancer Potential of Avocadyne Analogs: A Structure-Activity Relationship Guide

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For Researchers, Scientists, and Drug Development Professionals

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has emerged as a promising natural product with selective cytotoxicity against acute myeloid leukemia (AML) cells.[1][2][3] This guide provides a comprehensive comparison of **avocadyne** and its analogs, delving into their structure-activity relationships (SAR) and the underlying molecular mechanisms. The information presented herein is supported by experimental data to aid researchers in the ongoing development of novel anticancer therapeutics.

Key Determinants of Avocadyne's Biological Activity

The potent and selective anti-leukemic activity of **avocadyne** is dictated by several key structural features. Understanding these structural requirements is crucial for the rational design of more effective and specific analogs.

- Terminal Alkyne Group: The presence of a terminal triple bond is critical for the cytotoxic
 activity of avocadyne.[1][2] Analogs where the alkyne is replaced with an alkene
 (avocadene) or a saturated alkyl chain (avocadane) exhibit significantly reduced or altered
 biological activity.[2]
- Odd-Carbon Chain Length: Avocadyne's 17-carbon backbone is another crucial determinant of its anticancer properties. Fatty acids with an odd number of carbons are metabolized



differently than their even-numbered counterparts, and this distinction appears to be important for **avocadyne**'s mechanism of action.[1][2]

• Stereochemistry of Hydroxyl Groups: The precise spatial arrangement of the hydroxyl groups at the C-2 and C-4 positions is paramount for **avocadyne**'s bioactivity. The natural (2R, 4R)-stereoisomer is the most active form, demonstrating a direct interaction with its molecular target.[2] Other stereoisomers, such as the (2S, 4S), (2R, 4S), and (2S, 4R) forms, are significantly less effective at inhibiting fatty acid oxidation and inducing cancer cell death.[2]

Comparative Efficacy of Avocadyne Analogs

The following table summarizes the cytotoxic activity of **avocadyne** and its key analogs against leukemia cell lines, highlighting the importance of the structural features discussed above.



Compound	Structure	Cell Line	IC50 (μM)	Key Structural Feature(s)
Avocadyne	(2R,4R)-1,2- dihydroxyheptad ec-16-yne	TEX	3.10 ± 0.14	Terminal alkyne, 17-carbon chain, (2R,4R)- stereochemistry
OCI-AML2	11.53 ± 3.32			
Avocadene	(2R,4R)-1,2- dihydroxyheptad ec-16-ene	TEX	> 20	Terminal alkene
Avocadane	(2R,4R)-1,2- dihydroxyheptad ecane	TEX	> 20	Saturated alkyl chain
(2S,4S)- Avocadyne	(2S,4S)-1,2- dihydroxyheptad ec-16-yne	AML2	Inactive at 10 μM	(2S,4S)- stereochemistry
(2R,4S)- Avocadyne	(2R,4S)-1,2- dihydroxyheptad ec-16-yne	AML2	Inactive at 10 μM	(2R,4S)- stereochemistry
(2S,4R)- Avocadyne	(2S,4R)-1,2- dihydroxyheptad ec-16-yne	AML2	Inactive at 10 μM	(2S,4R)- stereochemistry

Mechanism of Action: Inhibition of Fatty Acid Oxidation

Avocadyne exerts its selective cytotoxicity by targeting the mitochondrial fatty acid oxidation (FAO) pathway, a metabolic process that is often upregulated in cancer cells to meet their high energy demands.[1][2] Specifically, **avocadyne** has been shown to directly interact with and inhibit the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD).[1][2]



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